molecular formula C22H18N2O3 B5053939 N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]-2-phenylacetamide

N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]-2-phenylacetamide

Cat. No. B5053939
M. Wt: 358.4 g/mol
InChI Key: HNPYDBOZQIKEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]-2-phenylacetamide” is also known as JHDM Inhibitor VIII, SD70 . It is a cell-permeable, bioavailable, non-toxic compound with a Fe (II)-chelating 8-hydroxyquinoline (8HQ) moiety . The empirical formula of this compound is C18H18N2O3 and it has a molecular weight of 310.35 .


Molecular Structure Analysis

The molecular structure of “N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]-2-phenylacetamide” is represented by the empirical formula C18H18N2O3 . Unfortunately, the search results do not provide a detailed molecular structure analysis.


Physical And Chemical Properties Analysis

This compound is an off-white powder . It is soluble in DMSO at 50 mg/mL . It should be stored at 2-8°C and protected from light . It is stable for up to 6 months at -20°C after reconstitution .

Mechanism of Action

“N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]-2-phenylacetamide” effectively suppresses androgen receptor (AR) target genes expression in human prostate adenocarcinoma LNCaP cultures upon 100 nM DHT stimulation as well as in CWR22Rv1 cells with constitutively active AR . It does this without affecting topoisomerase activity of E. coli Topo I or human Topo II .

properties

IUPAC Name

N-[furan-2-yl-(8-hydroxyquinolin-7-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-19(14-15-6-2-1-3-7-15)24-21(18-9-5-13-27-18)17-11-10-16-8-4-12-23-20(16)22(17)26/h1-13,21,26H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPYDBOZQIKEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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